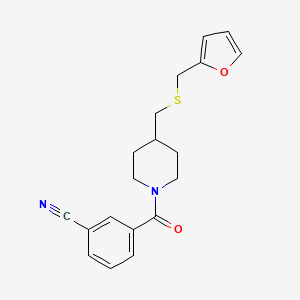

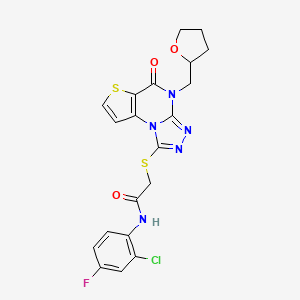

![molecular formula C26H21N5O5 B2900223 methyl 4-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate CAS No. 1215520-90-3](/img/structure/B2900223.png)

methyl 4-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 4-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate” is a complex organic compound. It is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class of compounds . These compounds are known for their potential as antiviral and antimicrobial agents .

科学研究应用

Anticancer Activity

1,2,4-Triazole derivatives have been studied for their potential as anticancer agents. They exhibit cytotoxic activities against various human cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells . The ability to form hydrogen bonds with different targets improves their pharmacokinetics and pharmacological properties, making them promising candidates for cancer treatment.

Antimicrobial and Antifungal Properties

These compounds have shown significant antimicrobial and antifungal activities. The presence of the triazole moiety, such as in fluconazole and voriconazole, plays a crucial role in combating fungal infections. Additionally, triazoloquinoxaline derivatives have been reported to exhibit broad-spectrum antibacterial activity, which is further enhanced by structural modifications like the incorporation of piperazine subunits .

Antiviral Applications

The synthesis of triazoloquinoxaline derivatives has been geared towards developing potential antiviral agents. Some of these compounds have been subjected to antiviral screening and have shown promising results against various viral strains, indicating their potential use in antiviral therapy .

DNA Intercalation for Anticancer Therapy

Triazoloquinoxaline derivatives have been designed and synthesized as DNA intercalators, which are compounds that can insert themselves between the base pairs of DNA. This property is particularly useful in anticancer therapy, as it can disrupt the replication of cancer cells .

Pharmacological Potentials

The triazole nucleus is a central component in many drug classes due to its ability to bind with a variety of enzymes and receptors. This makes it a valuable scaffold for developing drugs with antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Compounds with a triazole structure have been synthesized as potential agonists for PPARδ/β, which are receptors involved in the regulation of fatty acid storage and glucose metabolism. This suggests a potential application in the treatment of metabolic disorders .

未来方向

The future directions for this compound could involve further exploration of its potential as an antimicrobial and antiviral agent, given the known properties of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . Additionally, modifications to its structure could be investigated to enhance its bioactivity and minimize potential side effects .

作用机制

Target of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, potentially contributing to its biological activities.

Mode of Action

It is known that triazole compounds can intercalate dna . This means that the compound may insert itself between the base pairs of the DNA helix, potentially disrupting DNA replication and transcription processes. This could lead to changes in the function of the cells and contribute to the compound’s biological activities.

Biochemical Pathways

It is known that triazole compounds can exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities . This suggests that the compound may affect multiple biochemical pathways, potentially leading to a wide range of downstream effects.

Pharmacokinetics

It is known that the presence of the triazole moiety can enhance the antimicrobial activity of compounds . This suggests that the compound may have favorable pharmacokinetic properties that contribute to its bioavailability and efficacy.

Result of Action

It is known that triazole compounds can exhibit a wide range of biological activities . This suggests that the compound may have a variety of molecular and cellular effects, potentially contributing to its biological activities.

Action Environment

It is known that the structure of triazole compounds can be influenced by the presence of different substituents . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of different substituents and their interactions with the surrounding environment.

属性

IUPAC Name |

methyl 4-[[2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N5O5/c1-16-7-13-19(14-8-16)36-24-23-29-30(26(34)31(23)21-6-4-3-5-20(21)28-24)15-22(32)27-18-11-9-17(10-12-18)25(33)35-2/h3-14H,15H2,1-2H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXHAMCHXAGKPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2-(2-chlorobenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide](/img/structure/B2900145.png)

![8-fluoro-2-(2-hydroxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2900146.png)

![N-(4-chlorophenyl)-N'-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]urea](/img/structure/B2900147.png)

![1-(4-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2900155.png)

![4-Phenylmethoxycarbonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2900156.png)

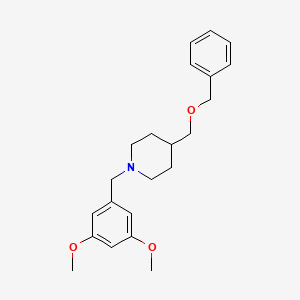

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(p-tolylthio)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2900158.png)